Ethyl 8-aminooctanoate hydrochloride
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Overview
Description
Ethyl 8-aminooctanoate hydrochloride is a chemical compound with the molecular formula C10H22ClNO2 and a molecular weight of 223.74 g/mol . It is an ester derivative of 8-aminooctanoic acid, commonly used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
Ethyl 8-aminooctanoate hydrochloride is extensively used in scientific research due to its versatile properties:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of metabolic pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials
Safety and Hazards
Ethyl 8-aminooctanoate hydrochloride is associated with several hazard statements including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust and washing skin thoroughly after handling .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 8-aminooctanoate hydrochloride can be synthesized through the esterification of 8-aminooctanoic acid with ethanol in the presence of a suitable acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction typically involves heating the reactants under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes using continuous flow reactors. This method ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-aminooctanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amines or esters.
Mechanism of Action
The mechanism of action of ethyl 8-aminooctanoate hydrochloride involves its interaction with specific molecular targets. It can act as a substrate for enzymes involved in ester hydrolysis, leading to the release of 8-aminooctanoic acid and ethanol. This process can affect various biochemical pathways, including fatty acid metabolism and the urea cycle .
Comparison with Similar Compounds
Similar Compounds
Ethyl 8-aminooctanoate: The non-hydrochloride form of the compound.
8-Aminooctanoic acid: The parent acid from which the ester is derived.
Ethyl 8-aminohexanoate: A shorter-chain analog with similar properties
Uniqueness
Ethyl 8-aminooctanoate hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability compared to its non-salt counterparts. This property makes it more suitable for certain applications in research and industry .
Properties
IUPAC Name |
ethyl 8-aminooctanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2.ClH/c1-2-13-10(12)8-6-4-3-5-7-9-11;/h2-9,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MARYNTIOKYZZQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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